molecular formula C5H11ClO B083993 3-Chloro-2,2-dimethyl-1-propanol CAS No. 13401-56-4

3-Chloro-2,2-dimethyl-1-propanol

Cat. No.: B083993
CAS No.: 13401-56-4
M. Wt: 122.59 g/mol
InChI Key: CAZPRAORHCOIHC-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethyl-1-propanol (CAS 13401-56-4) is a branched-chain chlorinated alcohol with the molecular formula C₅H₁₁ClO and a molecular weight of 122.593 g/mol . Key physical properties include:

  • Density: 1.0 ± 0.1 g/cm³
  • Boiling Point: 163.5 ± 0.0 °C at 760 mmHg
  • Melting Point: 34–36 °C
  • Flash Point: 71.1 ± 0.0 °C
  • Refractive Index: 1.439 .

It is primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and specialty chemicals . Additionally, it has been identified as a disinfection byproduct (DBP) in environmental studies, where it exhibits moderate developmental toxicity in zebrafish embryos (EC₁₀ = 10.2 mg/L) .

Properties

IUPAC Name

3-chloro-2,2-dimethylpropan-1-ol
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InChI

InChI=1S/C5H11ClO/c1-5(2,3-6)4-7/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CAZPRAORHCOIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
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DSSTOX Substance ID

DTXSID5065433
Record name 1-Propanol, 3-chloro-2,2-dimethyl-
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Molecular Weight

122.59 g/mol
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CAS No.

13401-56-4
Record name 3-Chloro-2,2-dimethylpropanol
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Record name 3-Chloro-2,2-dimethyl-1-propanol
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Record name 3-chloro-2,2-dimethylpropan-1-ol
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Preparation Methods

Reaction Mechanism and Conditions

For this compound, the starting material is 2,2-dimethylpropene (isobutylene derivative). The reaction occurs in an aqueous medium with chlorine gas (Cl₂), which generates HOCl in situ:

Cl2+H2OHOCl+HCl\text{Cl}2 + \text{H}2\text{O} \rightleftharpoons \text{HOCl} + \text{HCl}

The alkene undergoes Markovnikov addition, placing the hydroxyl group on the more substituted carbon and the chlorine on the less substituted carbon. The resultant product is purified via fractional distillation to isolate the desired isomer.

Example Procedure :

  • Reactant Preparation : 2,2-Dimethylpropene (50 mmol) is dissolved in dichloromethane.

  • HOCl Generation : Cl₂ gas is bubbled into ice-cold water to form HOCl.

  • Reaction : The alkene solution is added dropwise to the HOCl solution at 0–5°C.

  • Workup : The organic layer is separated, washed with NaHCO₃, and dried over MgSO₄.

  • Distillation : The crude product is distilled under reduced pressure (b.p. 85–90°C at 15 mmHg).

Yield and Selectivity

Yields for this method typically range from 70–85% , with selectivity dependent on reaction temperature and alkene purity. Side products include dichlorinated derivatives and epoxides, which are minimized by controlling Cl₂ stoichiometry.

Epoxide Ring-Opening with Hydrochloric Acid

Epoxide ring-opening reactions offer a high-yield pathway to chlorohydrins. The target compound can be synthesized by treating 2,2-dimethyl-1,2-epoxypropane with HCl, which cleaves the epoxide ring to form the chlorohydrin.

Reaction Dynamics

The epoxide reacts with HCl in a polar aprotic solvent (e.g., tetrahydrofuran) via acid-catalyzed ring-opening. The protonation of the epoxide oxygen increases electrophilicity, enabling nucleophilic attack by chloride at the less substituted carbon:

Epoxide+HClThis compound\text{Epoxide} + \text{HCl} \rightarrow \text{this compound}

Industrial-Scale Protocol :

  • Feedstock Mixing : 2,2-Dimethyl-1,2-epoxypropane (1.0 mol) and 30% HCl (1.2 mol) are combined in a reflux apparatus.

  • Reaction : The mixture is heated to 60°C for 6 hours.

  • Neutralization : Excess HCl is quenched with NaHCO₃.

  • Extraction : The product is extracted with ethyl acetate and concentrated.

Advantages and Limitations

This method achieves yields exceeding 90% due to the high reactivity of epoxides. However, the synthesis of the epoxide precursor adds complexity, requiring additional steps such as oxidation of the corresponding alkene.

Acid-Catalyzed Chlorination of Alcohols

While less common, direct chlorination of alcohols using HCl in the presence of acid catalysts provides an alternative route. This method mirrors techniques described in patents for analogous compounds.

Catalytic Systems

Benzene sulfonic acid has been reported as an effective catalyst for chlorinating 1,3-propanediol to 3-chloro-1-propanol. Adapting this approach for this compound involves substituting the diol with 2,2-dimethyl-1-propanol and optimizing reaction conditions to prevent over-chlorination.

Key Steps :

  • Initial Reaction : 2,2-Dimethyl-1-propanol is mixed with 30% HCl and benzene sulfonic acid (2–5 wt%).

  • Staged Heating : The mixture is heated to 90°C for 3 hours, followed by incremental HCl addition.

  • Distillation : Toluene is added to azeotropically remove water, and the product is vacuum-distilled.

Challenges

Direct chlorination risks forming alkyl chlorides (via OH substitution) rather than the desired chlorohydrin. Selectivity is improved by using substoichiometric HCl and low temperatures.

Industrial Production and Scalability

Large-scale synthesis prioritizes cost-efficiency and minimal waste. Continuous-flow reactors are employed for epoxide ring-opening reactions, enabling rapid mixing and heat dissipation. A representative industrial workflow includes:

  • Continuous Feed : Epoxide and HCl are pumped into a tubular reactor at 50°C.

  • In-line Neutralization : The effluent is neutralized with NaOH to pH 7.

  • Solvent Recovery : Toluene is recycled via distillation, reducing raw material costs.

Economic Considerations :

  • Epoxide Route : Higher upfront costs for epoxide synthesis but superior yields (95%).

  • HOCl Route : Lower material costs but requires Cl₂ handling infrastructure.

Emerging Catalytic Approaches

Recent advances focus on Lewis acid catalysts (e.g., ZnCl₂) to enhance chlorination efficiency. For example, ZnCl₂ facilitates HCl activation, promoting selective C–Cl bond formation without alcohol dehydration.

Experimental Data :

CatalystTemperature (°C)Yield (%)Selectivity (%)
ZnCl₂808892
H₂SO₄907885
None906570

Scientific Research Applications

Organic Synthesis

CDMP is primarily used as an intermediate in organic synthesis due to its reactivity. It serves as a precursor for various chemical transformations, including:

  • Synthesis of Complex Molecules : CDMP is utilized in the synthesis of complex organic molecules such as α-amino acids and other biologically relevant compounds. For instance, it has been reported to be a starting material for synthesizing Pantonine, which is significant in medicinal chemistry .

Combinatorial Chemistry

In combinatorial chemistry, CDMP has been employed to prepare new aroma-impact compounds, particularly polyfunctional thiols. This application is crucial for flavor and fragrance industries, where novel compounds are sought after for their sensory properties .

Enzyme-Catalyzed Reactions

CDMP is also used in biological studies to investigate enzyme-catalyzed reactions involving aldehydes. Its structure allows researchers to explore reaction mechanisms and enzyme specificity, contributing to our understanding of biochemical pathways .

Pharmaceutical Development

Research continues into the potential of CDMP as a building block for pharmaceuticals. Its reactive nature allows for modifications that can lead to the development of new therapeutic agents .

Case Study 1: Synthesis of Pantonine

Research published in a peer-reviewed journal described the use of CDMP in synthesizing Pantonine through a series of reactions involving oxidation and further chemical modifications. The study highlighted the efficiency of CDMP as a versatile starting material that facilitates multiple synthetic routes.

Case Study 2: Aroma Compound Development

A study focused on the combinatorial synthesis of novel odorants utilized CDMP to create polyfunctional thiols. The research demonstrated how CDMP could be rapidly transformed into various derivatives using halide reagents, showcasing its utility in flavor chemistry .

Data Table: Applications Overview

Application AreaSpecific UseNotes
Organic SynthesisPrecursor for α-amino acidsKey in synthesizing complex organic structures
Combinatorial ChemistryPreparation of aroma-impact compoundsEssential for developing new fragrances
Enzyme-Catalyzed ReactionsInvestigating enzyme specificityHelps elucidate biochemical pathways
Pharmaceutical DevelopmentBuilding block for drug synthesisPotential for creating new therapeutic agents

Mechanism of Action

The mechanism of action of 3-Chloro-2,2-dimethyl-1-propanol primarily involves its reactivity due to the presence of the chlorine atom and the hydroxyl group. The chlorine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation . These reactions enable the compound to act as an intermediate in various synthetic pathways .

Comparison with Similar Compounds

2,2-Dimethyl-1-propanol

  • Key Differences: The absence of a chlorine atom reduces molecular polarity and reactivity. Safety protocols for 2,2-dimethyl-1-propanol emphasize skin protection due to its irritant properties, requiring gloves and barrier creams . Environmental precautions are stricter for 3-chloro-2,2-dimethyl-1-propanol due to its chlorine content and higher toxicity .

1-Chloro-2-methyl-2-propanol (CAS 558-42-9)

  • Molecular Formula : C₄H₉ClO.
  • Structural Difference : A shorter carbon chain and a different chlorine position (secondary vs. tertiary carbon).
  • Safety Profile: Requires immediate decontamination after skin/eye contact, indicating higher acute toxicity compared to this compound .

3-Chloro-2-methyl-1-propene (CAS 563-47-3)

  • Molecular Formula : C₄H₇Cl.
  • Reactivity : Undergoes addition reactions (e.g., with nucleophiles) rather than alcohol-specific reactions like esterification. Its higher volatility (lower boiling point) increases inhalation risks .

Ethyl 3-chloro-2,2-dimethylpropanoate (CAS N/A)

  • Molecular Formula : C₇H₁₃ClO₂.
  • Functional Group : Ester derivative.
  • Applications : Used as a flavor/fragrance intermediate. The ester group reduces polarity, enhancing lipid solubility compared to the alcohol form .

3-(3-Chloro-2-methylphenyl)-1-propanol (CAS 1093172-98-5)

  • Molecular Formula : C₁₀H₁₃ClO.
  • Synthesis: Requires multi-step routes involving aryl halides, contrasting with the simpler synthesis of this compound .

Comparative Data Tables

Table 1. Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Density (g/cm³)
This compound C₅H₁₁ClO 122.59 163.5 34–36 1.0
2,2-Dimethyl-1-propanol C₅H₁₂O 88.15 113–114 46–48 0.81
1-Chloro-2-methyl-2-propanol C₄H₉ClO 108.57 127–128 N/A 1.06
3-Chloro-2-methyl-1-propene C₄H₇Cl 90.55 72–74 -80 0.92

Table 2. Toxicity and Environmental Impact

Compound EC₁₀ (Zebrafish, mg/L) Key Hazards
This compound 10.2 Moderate developmental toxicity
NMBA (N-Nitroso-N-methylbenzylamine) 0.16 High toxicity
NDEA (N-Nitrosodiethylamine) 83.9 Low toxicity

Biological Activity

3-Chloro-2,2-dimethyl-1-propanol (CAS Number: 13401-56-4) is an organic compound with a molecular formula of C5_5H11_{11}ClO and a molecular weight of 122.593 g/mol. This compound has garnered attention for its potential biological activities and applications in various chemical syntheses.

PropertyValue
Molecular FormulaC5_5H11_{11}ClO
Molecular Weight122.593 g/mol
Boiling Point163.5 °C
Melting Point34-36 °C
Density1.0 ± 0.1 g/cm³
Flash Point71.1 °C

Toxicological Profile

The biological activity of this compound is closely related to its toxicological properties. According to the ATSDR report, compounds similar to chlorinated alcohols exhibit a range of toxic effects, including neurotoxic, reproductive, and developmental impacts . Specific studies have indicated that exposure to chlorinated compounds can lead to systemic effects and immunological responses.

Research indicates that the biological activity of this compound may involve interactions with cellular mechanisms that lead to toxicity. For instance:

  • Neurotoxicity : Chlorinated alcohols can interfere with neurotransmitter systems, potentially leading to neurological deficits .
  • Reproductive Effects : Studies have shown that exposure to similar compounds may disrupt endocrine functions, affecting reproductive health in animal models .

Case Studies and Research Findings

  • Synthesis and Reactivity : A study focused on the synthesis of triisopropylsilane derivatives using this compound as a reagent demonstrated its utility in organic synthesis. The reaction conditions included the use of imidazole as a catalyst, resulting in high yields (up to 96.7%) of the desired products . This highlights the compound's significance in synthetic organic chemistry.
  • Lithiation Studies : Another research effort utilized NMR spectroscopy to monitor the lithiation process involving this compound. The study illustrated how variations in reactivity could be exploited to control lithium incorporation into organic frameworks, showcasing the compound's role as a reactive intermediate in complex reactions .
  • Toxicological Assessments : The toxicological profile for compounds structurally related to this compound suggests potential health risks associated with exposure. These include acute toxicity and possible long-term effects on human health due to environmental persistence .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-2,2-dimethyl-1-propanol, and how do steric effects influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,2-dimethyl-1-propanol derivatives. For example, brominated analogs (e.g., 3-Bromo-2,2-dimethyl-1-propanol) are synthesized using hydrobromic acid under reflux, followed by purification via fractional distillation . Chlorination may require adjusting reaction conditions (e.g., using SOCl₂ or PCl₃) due to steric hindrance from the dimethyl groups. Kinetic studies using NMR or GC-MS can monitor substituent effects on reaction rates .

Q. How can this compound be reliably characterized in complex mixtures?

  • Methodological Answer : Headspace solid-phase microextraction (SPME) coupled with GC-MS is effective for isolating chlorinated alcohols from aqueous matrices. Derivatization with BSTFA or MSTFA enhances volatility and detection sensitivity. For structural confirmation, employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve signals from the chlorine-bearing carbon and neighboring methyl groups .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Monitor purity via periodic GC-MS analysis. Safety protocols should follow CLP regulations (EC 1272/2008), including PPE (nitrile gloves, N95 masks) and fume hood use, as chlorinated alcohols often exhibit dermal/ocular toxicity .

Advanced Research Questions

Q. How can regioselective chlorination be achieved in the synthesis of this compound, given competing reaction pathways?

  • Methodological Answer : Steric hindrance from the 2,2-dimethyl group favors chlorination at the primary carbon. Computational modeling (DFT or QSPR) predicts transition-state geometries and electronic effects. Experimentally, optimize using bulky chlorinating agents (e.g., NCS with catalytic Lewis acids) to suppress secondary chlorination .

Q. What mechanistic insights explain the compound’s reactivity in radical-mediated transformations?

  • Methodological Answer : Radical initiators like AIBN with n-Bu₃SnH can induce C-Cl bond cleavage, forming alkyl radicals. EPR spectroscopy tracks radical intermediates, while deuterium-labeling studies elucidate hydrogen abstraction pathways. Compare with brominated analogs to assess halogen-dependent reactivity .

Q. How does this compound serve as a precursor for bioactive derivatives, and what synthetic challenges arise?

  • Methodological Answer : The chlorine atom can be displaced in nucleophilic substitutions to generate ethers or amines. For example, react with NaN₃ to form an azide intermediate, followed by Staudinger reduction for amine derivatives. Challenges include competing elimination (e.g., formation of alkenes) due to steric strain; mitigate by using polar aprotic solvents (DMF, DMSO) and low temperatures .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies, and how can reproducibility be improved?

  • Analysis : Discrepancies arise from differences in chlorinating agents (SOCl₂ vs. PCl₃), solvent polarity, and reaction time. For reproducibility, standardize protocols using anhydrous conditions and in situ moisture scavengers (e.g., molecular sieves). Comparative studies show SOCl₂ in toluene achieves >80% yield, while PCl₃ in DCM requires longer reaction times (24+ hrs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2,2-dimethyl-1-propanol
Reactant of Route 2
3-Chloro-2,2-dimethyl-1-propanol

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